![molecular formula C7H16N2 B3136608 1,2,6-Trimethylpiperazine CAS No. 4204-16-4](/img/structure/B3136608.png)
1,2,6-Trimethylpiperazine
Overview
Description
1,2,6-Trimethylpiperazine is a chemical compound with the empirical formula C7H16N2 and a molecular weight of 128.22 g/mol . It belongs to the class of piperazine derivatives and exhibits interesting properties due to its unique structure.
Molecular Structure Analysis
1,2,6-Trimethylpiperazine features a piperazine ring with three methyl groups attached at positions 1, 2, and 6. The stereochemistry of the molecule is (2R,6S) , indicating the configuration of the chiral centers. The SMILES notation for 1,2,6-Trimethylpiperazine is C[C@H]1CNCC@HC .
Scientific Research Applications
Medicinal Chemistry and Drug Development
1,2,6-Trimethylpiperazine serves as a valuable scaffold for designing novel pharmaceutical agents. Researchers explore its potential as a building block for drug candidates due to its unique three-dimensional structure. By modifying the substituents on the piperazine ring, scientists can create compounds with specific pharmacological properties. For example, it has been investigated in the context of antiviral, antibacterial, and antitumor agents .
Chiral Synthesis and Asymmetric Catalysis
Chiral piperazines play a crucial role in asymmetric synthesis. The (2R,6S)-stereoisomer of 1,2,6-trimethylpiperazine is particularly interesting. It can serve as a chiral auxiliary or ligand in asymmetric transformations. Researchers have employed it in aza-Michael additions and other reactions to achieve high enantioselectivity .
Materials Science and Coordination Chemistry
1,2,6-Trimethylpiperazine can coordinate with metal ions, forming stable complexes. These complexes find applications in materials science, catalysis, and molecular recognition. Researchers investigate their luminescent properties, magnetic behavior, and host-guest interactions. The ligand’s flexibility allows for diverse coordination geometries .
Organic Synthesis and Ring-Opening Reactions
The piperazine ring undergoes ring-opening reactions, leading to functionalized products. Researchers have explored its reactivity in nucleophilic substitutions, cyclizations, and rearrangements. These reactions enable the synthesis of complex organic molecules and heterocycles .
Polymer Chemistry and Crosslinking Agents
1,2,6-Trimethylpiperazine acts as a crosslinking agent in polymer chemistry. It participates in the formation of polymeric networks, enhancing material properties such as mechanical strength and thermal stability. Applications include coatings, adhesives, and elastomers .
Biological Studies and Protein Stabilization
Researchers have investigated the use of 1,2,6-trimethylpiperazine in protein stabilization. It can prevent protein aggregation and denaturation, making it relevant in biopharmaceuticals and enzyme studies. The compound’s ability to interact with hydrophobic regions of proteins contributes to its effectiveness .
properties
IUPAC Name |
1,2,6-trimethylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-4-8-5-7(2)9(6)3/h6-8H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVYJSBQXIIROJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,6-Trimethylpiperazine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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